

Spectroscopic Data Guide: 4-((6-Hydroxyhexyl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-((6-Hydroxyhexyl)oxy)benzoic acid

CAS No.: 83883-25-4

Cat. No.: B1587105

[Get Quote](#)

Compound Profile & Significance

- IUPAC Name: 4-((6-Hydroxyhexyl)oxy)benzoic acid^{[1][2]}
- CAS Number: 83883-25-4^{[2][3]}
- Molecular Formula:
- Molecular Weight: 238.28 g/mol
- Physical State: White crystalline powder
- Melting Point: 139–140 °C (Recrystallized from ethanol)
- Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.

Core Application: This molecule serves as a "spacer-containing" mesogen. The flexible 6-carbon alkyl chain decouples the rigid aromatic core from the polymer backbone or surface, facilitating the self-assembly required for liquid crystalline phases (nematic/smectic).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the para-substitution pattern of the aromatic ring and the integrity of the bifunctional alkyl spacer (ether linkage at one end, primary alcohol at the other).

¹H NMR (400 MHz, DMSO-

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.60	Broad Singlet	1H	-COOH	Carboxylic acid proton (exchangeable).
7.88	Doublet (Hz)	2H	Ar-H (2,6)	Protons ortho to the electron-withdrawing carboxyl group (deshielded).
6.98	Doublet (Hz)	2H	Ar-H (3,5)	Protons ortho to the electron-donating alkoxy group (shielded).
4.38	Triplet (Hz)	1H	-CH OH	Terminal hydroxyl proton (often broad or invisible if wet).
4.04	Triplet (Hz)	2H	Ar-O-CH -	-methylene protons next to the phenoxy ether.
3.38	Quartet/Triplet	2H	-CH -OH	-methylene protons next to the primary alcohol.
1.73	Multiplet	2H	-O-CH -CH -	-methylene protons.

1.35 – 1.48	Multiplet	6H	–(CH) –	Internal methylene protons ().
-------------	-----------	----	----------------	---------------------------------

¹³C NMR (100 MHz, DMSO-

Shift (, ppm)	Assignment	Carbon Type
167.3	C=O	Carboxyl Carbon
162.4	Ar–C –O	Aromatic C-O (Quaternary)
131.8	Ar–C	Aromatic CH
123.4	Ar–C –COOH	Aromatic C-COOH (Quaternary)
114.5	Ar–C	Aromatic CH
68.2	Ar–O–CH –	Ether Methylene
61.0	–CH –OH	Alcohol Methylene
32.9, 29.0, 25.8, 25.5	Alkyl Chain	Internal Methylenes

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the carboxylic acid dimer and the ether linkage.

Wavenumber (cm)	Vibration Mode	Functional Group	Notes
3200 – 3500	O–H Stretch (Broad)	Alcohol / Acid	Overlap of carboxylic dimer and terminal OH.
2850 – 2940	C–H Stretch	Alkyl Chain	Asymmetric and symmetric CH stretches.
1680 – 1695	C=O Stretch	Carboxylic Acid	Typical for aromatic acids (conjugated).
1605, 1510	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
1255	C–O–C Stretch	Aryl Alkyl Ether	Strong, asymmetric stretch characteristic of phenoxy ethers.
1170	C–O Stretch	Alcohol	Primary alcohol C-O stretch.
845	C–H Bend	Aromatic (para)	Out-of-plane bending for 1,4-disubstitution.

C. Mass Spectrometry (EI-MS)

- Molecular Ion (): m/z 238
- Base Peak: m/z 138 (Hydroxybenzoic acid fragment)
- Fragmentation:
 - 238
 - 221

o 238

121

(Cleavage of alkyl chain)

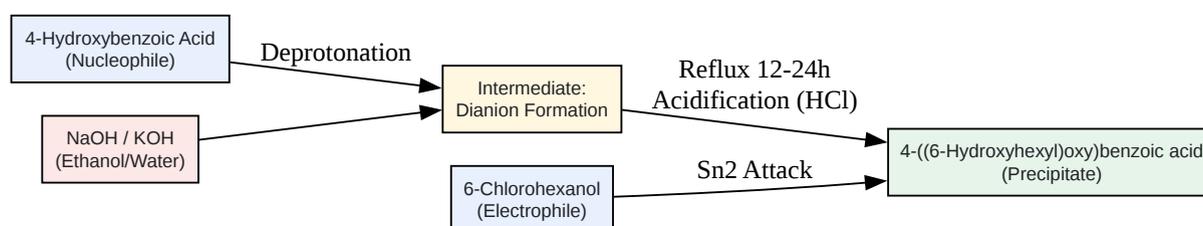
Synthesis & Experimental Protocol

Reaction Logic

The synthesis utilizes a Williamson Ether Synthesis. The phenolic proton of 4-hydroxybenzoic acid is selectively alkylated using 6-chlorohexanol (or 6-bromohexanol) in a basic medium.

- Challenge: Preventing O-alkylation of the carboxylic acid (ester formation).
- Solution: Use of a dianion intermediate (using 2 equivalents of base) or selective conditions where the phenoxide is more nucleophilic than the carboxylate.

Diagram: Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Selective O-alkylation pathway via Williamson Ether synthesis.

Step-by-Step Protocol

- Reagent Prep: Dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and KOH (13.5 g, 0.24 mol) in Ethanol/Water (100 mL, 4:1 ratio).
- Addition: Add 6-chlorohexanol (15.0 g, 0.11 mol) dropwise to the stirring solution.

- Reflux: Heat the mixture to reflux (80 °C) for 24 hours. The phenoxide ion attacks the alkyl halide.
- Workup:
 - Cool the mixture to room temperature.
 - Pour into ice-cold water (300 mL).
 - Acidify with dilute HCl (pH ~2) to protonate the carboxylate and precipitate the product.
- Purification: Filter the white solid. Recrystallize from Ethanol to remove unreacted starting materials.
- Yield: Typical yield 65–75%.

Structural Validation Logic (Self-Check)

To ensure the synthesized material is the acid and not the ester (a common side product):

- Solubility Check: The product must dissolve in dilute NaHCO₃ (effervescence indicates free COOH). The ester byproduct will remain insoluble.
- NMR Check: Look for the disappearance of the ethyl group (if ethyl ester was formed) or the specific shift of the COOH proton at 12.6 ppm.
- Melting Point: The acid melts at ~139 °C, whereas the corresponding ethyl ester melts significantly lower (~50–60 °C).

References

- ChemicalBook. (2025). 4-(6-Hydroxyhexyloxy)benzoic Acid Basic Information & Properties. Retrieved from
- National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 4-hydroxy- IR and MS Data. Retrieved from

- Royal Society of Chemistry. (2016). Synthesis of spacer-containing benzoic acid derivatives. Supplementary Information for RSC Advances. Retrieved from
- Org. Synth. (1988).[3][4] Esterification of Carboxylic Acids: General Procedures. Organic Syntheses, Coll. Vol. 6, p.1019.[4] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. dksh.com [dksh.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic Data Guide: 4-((6-Hydroxyhexyl)oxy)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587105#spectroscopic-data-of-4-6-hydroxyhexyl-oxy-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com